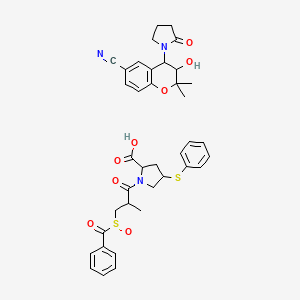

![molecular formula C26H27N B10847215 N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“BS 7581” is a high-density polyethylene compound known for its excellent organoleptic properties, superior environmental stress crack resistance, and stiffness. It is primarily used in injection and compression molding applications, making it suitable for producing closures for taste-sensitive beverages, industrial jerry cans, and bottle lids .

Preparation Methods

Synthetic Routes and Reaction Conditions

High-density polyethylene, such as “BS 7581,” is typically synthesized through the polymerization of ethylene using catalysts like Ziegler-Natta or metallocene catalysts. The polymerization process involves the following steps:

Polymerization: Ethylene gas is polymerized under high pressure and temperature in the presence of a catalyst.

Purification: The resulting polymer is purified to remove any unreacted monomers and catalyst residues.

Pelletizing: The purified polymer is then pelletized for ease of handling and further processing.

Industrial Production Methods

In industrial settings, high-density polyethylene is produced using large-scale polymerization reactors. The reaction conditions typically involve temperatures ranging from 70°C to 300°C and pressures from 1 to 100 atmospheres. The polymerization process can be carried out in gas-phase, slurry-phase, or solution-phase reactors, depending on the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

High-density polyethylene, including “BS 7581,” primarily undergoes the following types of reactions:

Oxidation: Exposure to oxygen can lead to the formation of carbonyl and hydroxyl groups on the polymer chain.

Thermal Degradation: High temperatures can cause the polymer to break down into smaller hydrocarbon fragments.

Cross-Linking: Under certain conditions, polyethylene chains can form cross-links, enhancing the material’s mechanical properties.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.

Thermal Degradation: Occurs at temperatures above 300°C.

Cross-Linking: Can be induced using peroxides or radiation.

Major Products Formed

Oxidation: Formation of carbonyl and hydroxyl groups.

Thermal Degradation: Formation of smaller hydrocarbon fragments.

Cross-Linking: Formation of a three-dimensional network structure.

Scientific Research Applications

High-density polyethylene, including “BS 7581,” has a wide range of scientific research applications:

Chemistry: Used as a model polymer for studying polymerization kinetics and mechanisms.

Biology: Utilized in the fabrication of laboratory equipment and containers due to its chemical resistance.

Medicine: Employed in the production of medical devices and packaging materials.

Industry: Widely used in the production of consumer goods, packaging materials, and industrial components.

Mechanism of Action

The mechanism by which high-density polyethylene exerts its effects is primarily physical rather than chemical. The polymer’s high molecular weight and crystalline structure contribute to its excellent mechanical properties, such as stiffness and environmental stress crack resistance. The molecular targets and pathways involved are related to the polymer’s ability to form a dense, tightly packed structure that resists deformation and chemical attack .

Comparison with Similar Compounds

Similar Compounds

Low-Density Polyethylene: Has a lower density and more branched structure, resulting in lower stiffness and strength compared to high-density polyethylene.

Linear Low-Density Polyethylene: Combines properties of both low-density and high-density polyethylene, offering a balance of flexibility and strength.

Polypropylene: Similar in some mechanical properties but has a higher melting point and better chemical resistance.

Uniqueness of “BS 7581”

“BS 7581” stands out due to its superior environmental stress crack resistance and excellent organoleptic properties, making it ideal for applications where taste and odor neutrality are critical .

Properties

Molecular Formula |

C26H27N |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine |

InChI |

InChI=1S/C26H27N/c1-18(16-19-8-3-2-4-9-19)27-25-17-24-22-12-6-5-10-20(22)14-15-21-11-7-13-23(25)26(21)24/h2-13,18,24-25,27H,14-17H2,1H3 |

InChI Key |

DNSDIYWJKBRJKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC2CC3C4=CC=CC=C4CCC5=C3C2=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

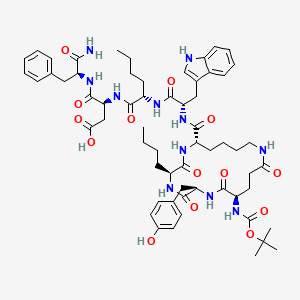

![Bis(benzo[b]furan-2-yl)methanone](/img/structure/B10847146.png)

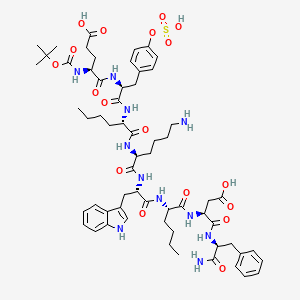

![dimethyl 4-[3-[[N-cyano-N'-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847147.png)

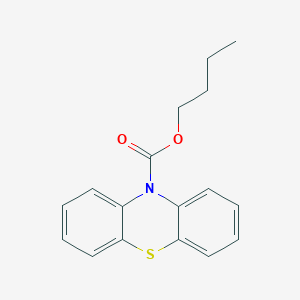

![1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine](/img/structure/B10847156.png)

![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)

![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)

![11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one](/img/structure/B10847197.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)

![4-Amino-N-(8-benzyl-8-aza-bicyclo[3.2.1]oct-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847223.png)

![4-Amino-N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847225.png)

![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)